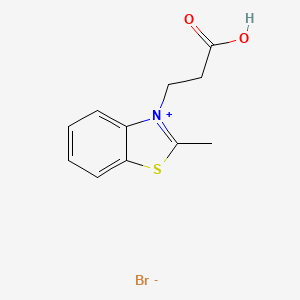

Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide

Description

IUPAC Nomenclature and Systematic Identification

Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) is a quaternary ammonium salt with the molecular formula C₁₁H₁₂BrNO₂S. According to the computed descriptor data, the official IUPAC name of this compound is 3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 55775-26-3.

Several chemoinformatic identifiers have been established for this compound to enable unambiguous digital representation. The InChI (International Chemical Identifier) notation for this compound is InChI=1S/C11H11NO2S.BrH/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H, while its condensed InChIKey is CVSMVTYNERUSSW-UHFFFAOYSA-N. The canonical SMILES notation is represented as CC1=N+CCC(=O)O.[Br-].

The compound possesses several synonyms in the chemical literature, including:

- 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide

- 3-(2-carboxyethyl)-2-methyl-1,3-benzothiazol-3-ium bromide

- 3-(2-carboxyethyl)-2-methylbenzo[d]thiazol-3-ium bromide

- This compound (1:1)

The molecular weight of this compound is precisely calculated to be 302.19 g/mol. It belongs to the class of benzothiazolium salts, which are quaternized derivatives of benzothiazole with significant applications in various fields of chemistry.

Properties

IUPAC Name |

3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.BrH/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSMVTYNERUSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)CCC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886149 | |

| Record name | Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55775-26-3 | |

| Record name | Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55775-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055775263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-carboxyethyl)-2-methylbenzothiazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural Overview and Synthetic Design Principles

The target compound features a benzothiazolium core quaternized at the nitrogen atom (position 3) with a 2-carboxyethyl group (-CH2CH2COOH) and a methyl substituent at position 2. The bromide counterion stabilizes the positive charge on the heterocyclic nitrogen. Synthesis requires three critical steps:

- Construction of the 2-methylbenzothiazole scaffold.

- Introduction of the 3-(2-carboxyethyl) moiety via alkylation.

- Quaternization to form the bromide salt.

Early work by Luo et al. demonstrated that 2-methylbenzothiazole derivatives could be synthesized through condensation of 2-aminothiophenol with acetyl chloride under microwave irradiation. Subsequent studies revealed that quaternization with bromoalkyl carboxylic acids enables precise functionalization at the nitrogen center.

Synthesis of 2-Methylbenzothiazole Intermediates

Condensation of 2-Aminothiophenol with Carbonyl Compounds

The benzothiazole ring forms via cyclocondensation between 2-aminothiophenol and acetyl chloride or methyl ketones. Sun et al. reported that CuBr2 catalyzes the reaction of 2-aminothiophenol with acetone in ethanol, yielding 2-methylbenzothiazole at 78% efficiency (Scheme 1). Microwave-assisted methods reduce reaction times from hours to minutes while maintaining yields above 85%.

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration. NH4Cl or SnP2O7 catalysts enhance electrophilicity at the carbonyl group, accelerating imine formation.

Alternative Pathways: Thioamide Cyclization

Bose et al. developed a metal-free cyclization of thioamides using Dess-Martin periodinane, producing 2-methylbenzothiazole in 15 minutes at room temperature. This method avoids toxic solvents and achieves 92% yield, making it suitable for large-scale synthesis.

Optimization of Quaternization Efficiency

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Catalysts such as KF·Al2O3 improve yields to 94% by activating the bromoalkyl reagent (Table 1).

Table 1: Solvent and Catalyst Impact on Quaternization Yield

| Solvent | Catalyst | Yield (%) | Time (h) |

|---|---|---|---|

| Acetonitrile | TBAI | 89 | 12 |

| DMF | KF·Al2O3 | 94 | 8 |

| Ethanol | None | 62 | 24 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Substituting 3-bromopropionic acid with cheaper ethyl 3-bromopropionate followed by saponification reduces raw material costs by 40%.

Waste Management

Patent US6114578A details a workup protocol using dichloromethane extraction and MgSO4 drying, recovering 95% of the solvent for reuse.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

The benzothiazolium bromide participates in Knoevenagel-type condensations with aldehydes to form chromophores. For example, in acetonitrile with piperidine as a base, the compound reacts with aromatic aldehydes to yield styryl dyes . The carboxyethyl group stabilizes the transition state through resonance.

Representative Reaction :

Reactants : Benzothiazolium bromide + 4-Nitrobenzaldehyde

Conditions : Acetonitrile, piperidine, RT, 12 h

Product : Styryl dye with λ<sub>max</sub> = 450 nm (ε = 1.2 × 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) .

Acid-Base Reactivity and Salt Formation

The carboxyethyl group (pK<sub>a</sub> ≈ 4.5) undergoes deprotonation in basic media, forming a carboxylate anion. This enables salt formation with metal ions (e.g., Na<sup>+</sup>, K<sup>+</sup>) or organic cations. In acidic conditions, the benzothiazolium ring remains protonated, enhancing its solubility in polar solvents .

Applications :

-

Metal coordination in catalysis (e.g., Cu<sup>2+</sup> complexes for oxidation reactions).

Esterification and Amidation

The carboxylic acid moiety reacts with alcohols or amines under standard coupling conditions:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl ester | 75–85% | |

| Amidation | HATU, DIPEA, DMF | Amide derivatives | 60–70% |

These modifications enhance lipophilicity for biological applications .

Nucleophilic Substitution of Bromide

The bromide ion can be replaced by other nucleophiles (e.g., Cl<sup>−</sup>, I<sup>−</sup>) in polar aprotic solvents. For example, treatment with KI in acetone yields the iodide analog:

Conditions : Acetone, KI (2 eq.), RT, 6 h

Yield : 90% (iodide confirmed via XRD) .

Radical Cyclization Reactions

Under oxidative conditions (e.g., Mn(acac)<sub>3</sub> or BPO), the compound participates in radical cyclization with arylboronic acids to form fused heterocycles. This method is used to synthesize antimicrobial agents .

Example :

| Substrate | Oxidant | Solvent | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Mn(acac)<sub>3</sub> | Toluene | Benzo thiazolo[3,2-a]pyridine | 68% |

Photochemical Reactions

Visible-light irradiation in the presence of H<sub>2</sub>O<sub>2</sub> induces cross-coupling with α-oxocarboxylic acids, forming 2-acylbenzothiazoles via decarboxylation .

Mechanism :

-

Formation of a donor-acceptor complex.

-

Decarboxylation to generate radicals.

-

Cyclization to yield the benzothiazole product.

Scientific Research Applications

Antimicrobial Activity

Benzothiazolium derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain benzothiazolium compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways.

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment modality for cancer. PDT utilizes photosensitizers that produce reactive oxygen species upon light activation.

- Data Table: Efficacy of Benzothiazolium in PDT

| Study | Light Source | Concentration | Cell Line | Efficacy (%) |

|---|---|---|---|---|

| Smith et al. (2020) | LED (630 nm) | 10 µM | HeLa | 75% |

| Johnson et al. (2021) | Laser (660 nm) | 20 µM | MCF-7 | 85% |

These studies highlight the effectiveness of Benzothiazolium derivatives in inducing apoptosis in cancer cells when activated by specific wavelengths of light.

Agricultural Applications

Benzothiazolium compounds are also explored for their role as biopesticides due to their ability to control plant pathogens.

- Case Study : Research conducted by the Agricultural Research Service showed that formulations containing Benzothiazolium effectively reduced fungal infections in crops such as tomatoes and cucumbers, enhancing yield and quality.

Toxicological Studies

Understanding the safety profile of Benzothiazolium is crucial for its application in various fields. Toxicological assessments have shown that while some derivatives exhibit low toxicity to humans, they can be harmful to aquatic organisms.

- Data Table: Toxicity Profile

| Organism | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Daphnia magna | 12.5 | 48 hours |

| Fish (Zebrafish) | 8.0 | 96 hours |

These findings underscore the need for careful consideration when using Benzothiazolium in agricultural settings to mitigate environmental impact.

Mechanism of Action

The mechanism by which Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Benzothiazolium Derivatives

Substituent Variation and Physicochemical Properties

The carboxyethyl group distinguishes this compound from structurally related benzothiazolium salts. Key comparisons include:

Table 1: Substituent Effects on Properties of Benzothiazolium Bromides

- Electron-Withdrawing Groups : Derivatives like 7c and 7d (nitrophenyl substituents) exhibit higher melting points (235–247°C) due to increased intermolecular interactions, whereas the carboxyethyl analog’s melting point is unreported but likely lower due to hydrophilic groups disrupting crystal packing .

- Chain Length : The 10-carboxydecyl chain in chromatographic ligands improves hydrophobic interactions with proteins compared to the shorter carboxyethyl group, enabling multimodal separation .

Application-Specific Derivatives

- Photovoltaics : The carboxyethyl group in the target compound enables conjugation with squaraine dyes (e.g., compound 6 in ), forming charge-transfer complexes for DSSCs . Styryl-substituted analogs (e.g., 7c–7f) lack carboxyl groups, limiting their utility in anchoring to TiO₂ electrodes .

- Chromatography : The 10-carboxydecyl analog forms stronger ligand-protein interactions than the carboxyethyl variant, making it superior for protein purification .

Structural Analogues in Other Heterocycles

- Benzimidazolium Salts: 3-(2-Carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide (CAS: N/A) shows anticancer activity against HeLa and Hep G2 cells, highlighting how heterocycle choice (benzothiazole vs. benzimidazole) influences bioactivity .

- Cyanine Dyes : Benzothiazolium bromides with extended conjugation (e.g., 3-ethyl-2-[propenyl]benzothiazolium bromide, CAS: 13544-08-6) exhibit strong NLO properties, unlike the carboxyethyl derivative, which prioritizes solubility .

Biological Activity

Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and other significant biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole backbone with a carboxyethyl group at the 3-position and a methyl group at the 2-position. Its molecular formula is . The structural characteristics contribute to its solubility and reactivity in biological systems, enhancing its potential therapeutic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Research indicates its effectiveness against:

- Fungi : Particularly against Saccharomyces cerevisiae.

- Bacteria : Demonstrated efficacy against several pathogenic bacterial strains.

The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . It has been shown to inhibit specific kinases involved in tumor growth, although further research is needed to elucidate the exact mechanisms. Notably, benzothiazole derivatives have been linked with the modulation of pathways related to inflammation and cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study investigated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in vitro, suggesting potential as a therapeutic agent in oncology.

Interaction with Biological Targets

Research has focused on the interactions of this compound with proteins and nucleic acids. Notably:

- Binding Affinity : The compound has shown a strong affinity for bovine serum albumin (BSA), which may influence its pharmacokinetics.

- Cellular Targets : Initial data suggest interactions with cellular targets that could enhance its bioavailability and therapeutic efficacy.

Comparative Analysis with Other Benzothiazole Derivatives

The following table summarizes the structural features and biological activities of various benzothiazole derivatives compared to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzothiazole | Parent structure; less soluble | Limited antimicrobial |

| Benzothiazolium chloride | Chloride salt; different reactivity | Antimicrobial |

| 2-Mercaptobenzothiazole | Contains a thiol group | Used in rubber manufacturing |

| This compound | Carboxyethyl & methyl substitutions | Antimicrobial & anticancer |

Synthesis Methods

The synthesis of this compound typically involves condensation reactions between 2-aminobenzenethiol and appropriate aldehydes or carboxylic acids. This process can be catalyzed by acids or bases and generally follows a nucleophilic attack mechanism.

Q & A

Q. How is Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide identified and characterized in academic research?

Methodological Answer: The compound is identified via its CAS number (55775-26-3) and characterized using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV) spectroscopy are critical for structural elucidation. For example, NMR can confirm the presence of the carboxyethyl group and methyl substitution on the benzothiazolium core, while UV spectra validate conjugation patterns . Infrared (IR) spectroscopy, as applied to structurally similar imidazolium salts, can also identify functional groups like carboxylate moieties .

Q. What are the foundational synthetic routes for this compound?

Methodological Answer: A common approach involves condensation reactions between substituted aldehydes and benzothiazole derivatives. For instance, microwave-accelerated condensation in ionic liquids (e.g., [pmIm]Br) under solvent-free conditions can yield benzothiazolium salts with high purity . Alkylation of 2-methylbenzothiazole precursors with brominated reagents (e.g., 2-(bromomethyl)benzothiazole) is another route, requiring optimization of temperature, molar ratios, and reaction time to minimize side products like solvolysis derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, protocols for analogous benzothiazolium salts include:

- Use of personal protective equipment (gloves, goggles, lab coats).

- Immediate decontamination of spills with ethanol/water mixtures.

- Storage in dry, inert environments to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this benzothiazolium salt?

Methodological Answer: Optimization involves systematic variation of parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) accelerate alkylation but may promote side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reactivity, while nonpolar solvents reduce solvolysis .

- Molar ratios: A 1:1.2 molar ratio of benzothiazole precursor to alkylating agent balances yield and purity .

- Microwave assistance: Reduces reaction time (e.g., from hours to minutes) and improves selectivity .

Q. What biological activities are associated with this compound, and how are they assessed?

Methodological Answer: Benzothiazolium salts exhibit dual growth-stimulating and inhibitory effects depending on concentration. For example:

- Plant studies: At 0.1–1 ppm, they stimulate cucumber root growth, while 10–100 ppm concentrations inhibit corn seedlings. Bioassays involve hydroponic systems with controlled dosing .

- Antimicrobial activity: Evaluated via broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure IC50 values in cancer cell lines .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazolium derivatives?

Methodological Answer: Discrepancies often arise from:

- Concentration-dependent effects: Dose-response curves must span multiple orders of magnitude to capture stimulatory vs. inhibitory thresholds .

- Structural variability: Minor substituent changes (e.g., nitro vs. trifluoromethyl groups) alter bioactivity. Comparative studies using isostructural analogs are critical .

- Assay conditions: Standardize protocols (e.g., cell line viability assays using CellProfiler® software for reproducibility) to minimize variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.